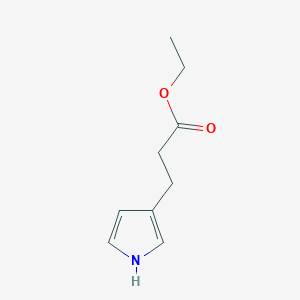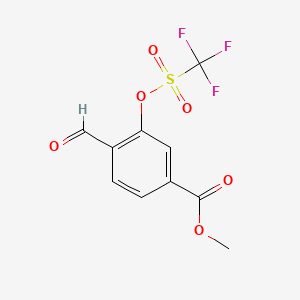
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and a pyrrolidine ring
Preparation Methods
The synthesis of 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule . This compound can bind to various proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: These compounds have applications in drug development.
Prolinol: Used in the synthesis of bioactive molecules.
Compared to these compounds, 5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid offers unique structural features that may enhance its utility in specific applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h5,8H,2-4H2,1H3,(H,10,11)(H,13,14) |
InChI Key |
KSIKYMAGHBUMAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)







![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)

